5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid
Description
5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by an isopropylamino group attached to the sulfonyl moiety at the 5-position of the aromatic ring and a methyl group at the 2-position.
Properties
IUPAC Name |
2-methyl-5-(propan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7(2)12-17(15,16)9-5-4-8(3)10(6-9)11(13)14/h4-7,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIUXSOALNIUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207358 | |
| Record name | 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701272-37-9 | |
| Record name | 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701272-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-[[(1-methylethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401207358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amino group is then reacted with isopropylamine and a sulfonyl chloride to introduce the isopropylamino sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfonyl group can participate in covalent bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid with structurally related sulfonamide benzoic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Lipophilicity: The isopropylamino group confers higher lipophilicity (logP ~2.5 estimated) compared to cyclopropylamino (logP ~2.0) or 2-methoxyethylamino (logP ~1.3) groups. This property may enhance blood-brain barrier penetration for central nervous system targets . Phenylsulfonyl derivatives (e.g., ) exhibit lower solubility due to aromatic stacking but show specificity in enzyme inhibition .
Furfurylmethylamino derivatives () are explored as kinase inhibitors due to their heterocyclic motifs .
Synthetic Accessibility: Compounds with smaller substituents (e.g., dimethylamino) are easier to synthesize, as seen in the streamlined processes for 5-(chlorosulfonyl)-2-methylbenzoic acid intermediates (). Bulkier groups like isopropylamino may require specialized coupling agents, increasing production costs .
Biological Activity
5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid, a compound with the CAS number 701272-37-9, is part of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with an isopropylamino sulfonyl group, which contributes to its unique biological profile. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
Research indicates that this compound exhibits anti-inflammatory , antimicrobial , and analgesic properties. These effects are primarily mediated through the inhibition of specific enzymes and pathways involved in inflammatory responses.
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins involved in inflammation. In vitro studies suggest that it effectively reduces the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Analgesic Effects : The analgesic properties are likely linked to its ability to modulate pain signaling pathways, possibly through interactions with opioid receptors or other pain-related receptors.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study conducted on animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues, indicating effective modulation of the inflammatory response .
Case Study: Antimicrobial Efficacy
A screening study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the solubility of 5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid in organic solvents?
- Methodology : Use gravimetric or UV-spectrophotometric analysis in solvents of varying polarity (e.g., alcohols, ethers, esters). For example, follow the Abraham model parameters (e.g., solute descriptors , , ) to predict solubility behavior in alcohols like ethanol or 1-propanol, as demonstrated for structurally similar 2-methylbenzoic acid derivatives .
Q. How can HPLC be optimized for detecting impurities in synthesized this compound?
- Methodology : Utilize reversed-phase HPLC with a C18 column and mobile phases like methanol/water or acetonitrile/water (e.g., 60:40 v/v) at 1.0 mL/min flow rate. Include internal standards such as sulfanilamide or sulfapyridine for retention time calibration, as described in sulfonamide mixture analyses .
Q. What synthetic routes are feasible for introducing the isopropylamino-sulfonyl group to 2-methylbenzoic acid?
- Methodology : Employ sulfonation of 2-methylbenzoic acid using chlorosulfonic acid, followed by nucleophilic substitution with isopropylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization in ethanol/water mixtures .
Q. How can in vitro bioactivity assays be designed to evaluate the herbicidal potential of this compound?
- Methodology : Use leaf-disk assays or root elongation inhibition tests in model plants (e.g., Arabidopsis). Compare activity to known herbicides like acifluorfen (a nitrobenzoic acid derivative) by measuring IC₅₀ values for photosynthetic inhibition .
Advanced Research Questions
Q. What computational approaches predict the solubility and partitioning behavior of this compound in solvent mixtures?
- Methodology : Apply the Abraham solvation model with solute descriptors (, ) to calculate log(SR) or log(GSR) values. Validate predictions against experimental data for solvents like 1-decanol or propylene carbonate, as done for 2-methylbenzoic acid .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize its enzyme inhibition properties?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., AMP-activated protein kinase), followed by in vitro kinase assays. Use analogs like MK-3903 (a benzimidazole-benzoic acid hybrid) as a reference for hit-to-lead optimization .
Q. What strategies mitigate byproduct formation during the sulfonation step of synthesis?
- Methodology : Control reaction temperature (<5°C) during chlorosulfonic acid addition to minimize polysubstitution. Characterize impurities (e.g., dichlorobenzoic acid derivatives) via LC-MS and optimize purification using preparative HPLC with trifluoroacetic acid as an ion-pairing agent .
Q. How does the compound’s solubility vary in biphasic solvent systems, and what implications does this have for crystallization?
- Methodology : Screen solvent/anti-solvent pairs (e.g., THF/water, ethyl acetate/heptane) using high-throughput crystallization plates. Analyze crystal morphology via XRPD and correlate with solubility parameters derived from the Hansen solubility sphere .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
